molecular formula C11H13ClN2O B2716617 Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 1803592-37-1

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride

Cat. No.: B2716617
CAS No.: 1803592-37-1
M. Wt: 224.69
InChI Key: GEZIWWQRNMVBDS-UHFFFAOYSA-N
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Description

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidine ring are fused together at a single carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues . The absolute and relative configurations of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride have been proven to play a key role in the biological activity of spirocyclic compounds .

Mode of Action

The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves a new type of azomethine ylides, which is in situ generated by the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate . This compound reacts with 3-phenacylideneoxindoline-2-ones in ethanol to give polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .

Biochemical Pathways

The compound is known to be involved in base-promoted (3 + 2) cycloadditions . This suggests that it may interact with various biochemical pathways, potentially influencing the function of proteins or enzymes involved in these pathways.

Result of Action

The result of the action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is demonstrated by its cytotoxicity towards cancer cells . Specifically, certain compounds showed cytotoxicity towards HepG2 cells, and one compound showed promising cytotoxicity towards CT26 cells with an IC50 value of about 50 μg mL−1 in 24 h .

Action Environment

The action environment of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can be influenced by various factors. For instance, the use of different catalysts can control the configuration of the stereocenters in the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of ethyl glycinate hydrochloride with dimethyl acetylenedicarboxylate to generate azomethine ylides in situ. These ylides then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .

Industrial Production Methods

Industrial production methods for spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride are not extensively documented. the scalability of the [3+2] cycloaddition reaction and the use of readily available starting materials suggest that this method could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro[indoline-3,3’-pyrrolidin]-2-one derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both indoline and pyrrolidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.

Properties

IUPAC Name

spiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10;/h1-4,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZIWWQRNMVBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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